Cyproheptadine hydrochloride sesquihydrate

Übersicht

Beschreibung

Cyproheptadine hydrochloride sesquihydrate is a first-generation antihistamine with additional anticholinergic, antiserotonergic, and local anesthetic properties. It is commonly used to treat allergic reactions, such as hay fever, and is also used off-label for various other conditions, including appetite stimulation and migraine prevention .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

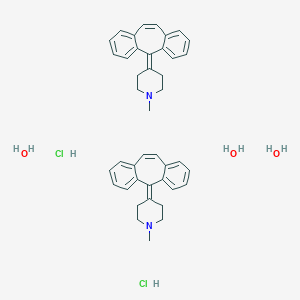

Cyproheptadine hydrochloride sesquihydrate is synthesized through a series of chemical reactions involving the formation of the dibenzo[a,d]cycloheptene structure. The synthesis typically involves the reaction of piperidine with dibenzocycloheptene derivatives under controlled conditions. The final product is then converted to its hydrochloride sesquihydrate form through crystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Cyproheptadine hydrochloride sesquihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium iodate in the presence of sulfuric acid.

Reduction: Reduction reactions are less common but can be performed under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium iodate in sulfuric acid medium.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of the dibenzo[a,d]cycloheptene structure .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Allergic Conditions

- Indications : Cyproheptadine is primarily used to alleviate symptoms associated with allergic reactions, such as rhinitis, urticaria, and conjunctivitis. It acts by blocking histamine receptors, thus reducing inflammation and itching .

- Dosage Forms : Available in oral tablets (4 mg), the compound is often prescribed in various dosages depending on the severity of symptoms .

2. Appetite Stimulation

- Use in Undernourished Patients : Cyproheptadine has been shown to effectively stimulate appetite in children with mild to moderate undernutrition. A randomized controlled trial indicated a significant increase in body mass index after four weeks of treatment .

- Mechanism : The appetite-stimulating effect is attributed to its antagonism of serotonin at the hypothalamic level, which regulates hunger .

3. Off-Label Uses

- Serotonin Syndrome : Cyproheptadine is utilized off-label for the management of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity .

- Neurological Applications : Studies suggest potential benefits in treating conditions such as Parkinson's disease and depression due to its effects on neurotransmission pathways .

Research Applications

1. Anti-inflammatory Studies

- Cyproheptadine has been investigated for its anti-inflammatory properties in models of serotonin-induced inflammation. The compound demonstrated efficacy in reducing inflammatory responses mediated by serotonin receptors .

2. Neuropharmacological Research

- Cognitive Effects : Research indicates that cyproheptadine may influence memory and learning processes, making it a candidate for studies related to cognitive impairments .

- Behavioral Studies : In animal models, cyproheptadine has shown anticonvulsant and anti-tremor activities, suggesting potential applications in epilepsy management and movement disorders .

Data Tables

Case Studies

-

Appetite Stimulation in Children :

A randomized controlled trial involving undernourished children demonstrated that cyproheptadine significantly increased body mass index after four weeks of treatment, highlighting its effectiveness as an appetite stimulant . -

Management of Serotonin Syndrome :

Clinical evaluations have shown that cyproheptadine can effectively reduce symptoms associated with serotonin syndrome when administered promptly after diagnosis, showcasing its role as an emergency intervention . -

Neuropharmacological Effects :

In studies assessing the impact on cognitive functions, cyproheptadine was found to improve memory retention in animal models, suggesting potential therapeutic avenues for cognitive dysfunctions linked to neurodegenerative diseases .

Wirkmechanismus

Cyproheptadine hydrochloride sesquihydrate exerts its effects by acting as a competitive antagonist of both serotonin and histamine receptors. It blocks the H1 histamine receptors, preventing the action of histamine, which is responsible for allergic symptoms. Additionally, it antagonizes serotonin receptors, which contributes to its effects on appetite stimulation and migraine prevention .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ketotifen: Another first-generation antihistamine with similar antihistaminic properties but fewer side effects.

Loratadine: A second-generation antihistamine with similar efficacy but a better side effect profile.

Diphenhydramine: A first-generation antihistamine with similar uses but more pronounced sedative effects.

Uniqueness

Cyproheptadine hydrochloride sesquihydrate is unique due to its combination of antihistaminic, antiserotonergic, and anticholinergic properties. This makes it versatile in treating a variety of conditions beyond just allergic reactions, such as appetite stimulation and migraine prevention .

Biologische Aktivität

Cyproheptadine hydrochloride sesquihydrate is a first-generation antihistamine with notable biological activities primarily attributed to its dual antagonistic effects on serotonin and histamine receptors. This compound has been extensively studied for its applications in treating allergic conditions, stimulating appetite, and its potential role in various clinical scenarios.

Cyproheptadine is characterized by its ability to block both H1 histamine receptors and serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This antagonism leads to a reduction in the physiological effects of histamine and serotonin, which are crucial mediators in allergic responses and appetite regulation.

- Molecular Formula : C21H21N·HCl·1.5H2O

- Molecular Weight : 350.89 g/mol

- Solubility : Soluble in water, methanol; sparingly soluble in ethanol.

The mechanism of action involves competitive inhibition at these receptor sites, effectively mitigating symptoms associated with allergies, such as pruritus, urticaria, and vasomotor rhinitis. Additionally, the drug's sedative properties are linked to its anticholinergic effects, which can be beneficial in certain therapeutic contexts .

Pharmacokinetics

Cyproheptadine exhibits variable pharmacokinetic properties based on administration routes. A study comparing oral and sublingual administration found significant differences in absorption rates:

| Administration Route | Cmax (mcg/L) | AUC (mcg.h/L) | Tmax (hours) |

|---|---|---|---|

| Oral | 30.0 | 209 | 4 |

| Sublingual | 4.0 | 25 | 9.6 |

The drug is metabolized primarily into a quaternary ammonium glucuronide conjugate, with approximately 40% of the administered dose excreted through urine .

Clinical Applications

1. Allergic Conditions

Cyproheptadine is commonly prescribed for various allergic disorders, including:

- Seasonal and perennial allergic rhinitis

- Allergic conjunctivitis

- Urticaria

- Anaphylactic reactions (as an adjunctive treatment)

2. Appetite Stimulation

The orexigenic effect of cyproheptadine has garnered attention for treating undernourished children and individuals with conditions leading to appetite suppression. Clinical trials have demonstrated significant increases in body mass index among children with mild to moderate undernutrition after treatment with cyproheptadine over four weeks .

3. Neurological Applications

Recent studies have explored cyproheptadine's potential in neurological rehabilitation. For example, a randomized controlled trial indicated that combining cyproheptadine with targeted muscle activation training improved hand motor control in stroke survivors .

Adverse Effects and Safety Profile

While cyproheptadine is generally considered safe, it is associated with several adverse effects:

- Common Effects : Drowsiness, dizziness, dry mouth.

- Serious Effects : Hepatic complications have been reported but are rare; monitoring for liver function is advisable during long-term use .

A systematic review of adverse events highlighted that neurological symptoms were the most frequently reported side effects, particularly in adult populations . The frequency of hepatic adverse events was estimated at 0.27 to 1.4 per 1000 patients.

Case Studies

Several case studies reinforce the therapeutic potential of cyproheptadine:

- Case Study 1 : A pediatric patient with severe appetite suppression due to chronic illness showed marked improvement in weight gain after four weeks of cyproheptadine treatment.

- Case Study 2 : An adult stroke survivor demonstrated enhanced recovery of motor skills when treated with cyproheptadine alongside rehabilitation exercises.

Eigenschaften

IUPAC Name |

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMVNZLARAEGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042586 | |

| Record name | Cyproheptadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

969-33-5, 41354-29-4 | |

| Record name | Cyproheptadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=969-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproheptadine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cyproheptadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyproheptadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyproheptadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyproheptadine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9323MCT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Cyproheptadine hydrochloride sesquihydrate?

A1: The paper "The structure of an antihistamine: this compound" [] likely delves into the detailed three-dimensional structure of this compound, determined using techniques like X-ray crystallography. Understanding the spatial arrangement of atoms within the molecule, including the presence of hydrochloride and water molecules (sesquihydrate), is crucial for comprehending its interactions with biological targets and its physicochemical properties.

Q2: Can Cyproheptadine be used in preclinical safety pharmacology studies?

A2: The research "Characterization of microminipig as a laboratory animal for safety pharmacology study by analyzing fluvoxamine-induced cardiovascular and dermatological adverse reactions" [] might explore the use of Cyproheptadine in the context of a specific animal model, the microminipig. This could involve investigating if Cyproheptadine can be used as a tool compound to understand or mitigate certain adverse reactions induced by other drugs, like fluvoxamine, in this animal model. This highlights the potential application of Cyproheptadine in preclinical research to assess drug safety and explore potential drug interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.